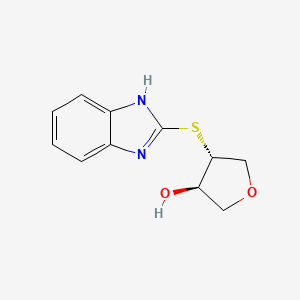
(3R,4R)-4-(1H-1,3-benzodiazol-2-ylsulfanyl)oxolan-3-ol
Overview
Description
(3R,4R)-4-(1H-1,3-benzodiazol-2-ylsulfanyl)oxolan-3-ol, commonly known as BDO, is an organic molecule that is widely used in scientific research. It is a versatile compound that has been used in a wide range of applications, from drug discovery to biochemistry and molecular biology. BDO has been used in the synthesis of a variety of compounds, including drugs and other biologically active molecules. In addition, BDO has been used in the development of novel materials for medical and industrial applications.
Scientific Research Applications
Multifunctional Ligands in Aluminum Complexes
Compounds related to "(3R,4R)-4-(1H-1,3-benzodiazol-2-ylsulfanyl)oxolan-3-ol" have been used as multifunctional ligands in the synthesis of aluminum complexes. Basiak et al. (2015) described the use of 1-(1,3-Benzothiazol-2-ylsulfanyl)propan-2-ol as a ligand in reactions with aluminum trialkyls, leading to the formation of dimeric complexes with potential applications in polymerization processes (Basiak, Ochal, Justyniak, & Ziemkowska, 2015).
Synthesis of Antimicrobial Agents
Another application of similar compounds is in the synthesis of derivatives with antimicrobial properties. Devi, Shahnaz, & Prasad (2022) reported the synthesis of 2-(1H-benzimidazol-2-ylsulfanyl) derivatives, demonstrating significant antibacterial and antifungal activities (Devi, Shahnaz, & Prasad, 2022).
Precursors for β-Blocker Drugs
Compounds containing the benzothiazolylsulfanyl group have also been explored as precursors for drugs with potential β-blocker activity. Nunno et al. (2000) developed methods to prepare 1-(benzothiazol-2-ylsulfanyl)-3-chloropropan-2-ol, a compound that could be further utilized to synthesize β-aminoalcohols, showcasing the versatility of these compounds in pharmaceutical applications (Nunno, Franchini, Scilimati, Sinicropi, & Tortorella, 2000).
Novel Antifungal Agents
Borowiecki, Fabisiak, & Ochal (2013) focused on the chemoenzymatic synthesis of both enantiomers of 1-(1,3-benzothiazol-2-ylsulfanyl)propan-2-ol, testing their inhibitory activity against pathogenic fungi. This study highlights the potential of such compounds in developing new antifungal agents (Borowiecki, Fabisiak, & Ochal, 2013).
Coordination Chemistry and Crystal Engineering
Functionalized benzothiadiazoles, closely related to the compound of interest, have been utilized in coordination chemistry and crystal engineering, demonstrating the versatility of these compounds in forming complexes with metals and other organic molecules. Bashirov et al. (2014) presented applications of functionalized 2,1,3-benzothiadiazoles for metal coordination chemistry and the engineering of organic solids, highlighting their potential in material sciences (Bashirov, Sukhikh, Kuratieva, Chulanova, Yushina, Gritsan, Konchenko, & Zibarev, 2014).
properties
IUPAC Name |
(3R,4R)-4-(1H-benzimidazol-2-ylsulfanyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c14-9-5-15-6-10(9)16-11-12-7-3-1-2-4-8(7)13-11/h1-4,9-10,14H,5-6H2,(H,12,13)/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZIMMPJMSKUPB-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)SC2=NC3=CC=CC=C3N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)SC2=NC3=CC=CC=C3N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-4-(1H-1,3-benzodiazol-2-ylsulfanyl)oxolan-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4Z)-4-[(4-fluorophenyl)methylidene]azepane hydrochloride](/img/structure/B1531755.png)
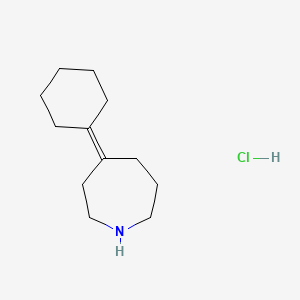
![1-{Octahydrocyclopenta[c]pyrrol-4-yl}piperidin-3-ol dihydrochloride](/img/structure/B1531757.png)
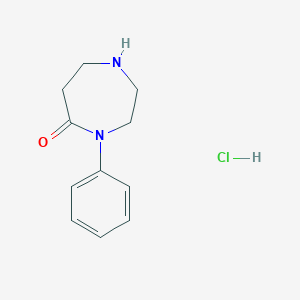
![2-(Pyridin-3-yl)-2,8-diazaspiro[4.5]decan-3-one dihydrochloride](/img/structure/B1531759.png)
![Tert-butyl 5-(prop-2-yn-1-yl)-3,4,5,11-tetraazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene-11-carboxylate](/img/structure/B1531760.png)
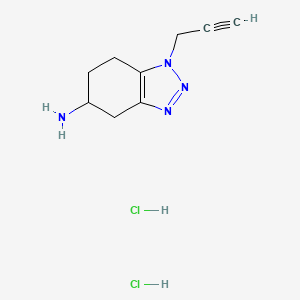
![(3S,4R)-4-[2-(trimethylsilyl)ethynyl]oxolan-3-ol](/img/structure/B1531763.png)
![1-(prop-2-yn-1-yl)-1H,4H,5H-naphtho[1,2-d][1,2,3]triazole](/img/structure/B1531764.png)
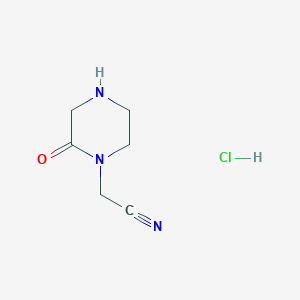
![(4Z)-4-[(oxan-4-yl)methylidene]azepane hydrochloride](/img/structure/B1531766.png)
![4-Fluoro-4-[(piperazin-1-yl)methyl]-1lambda6-thiane-1,1-dione dihydrochloride](/img/structure/B1531767.png)

